3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
説明
This compound features a 1,2,4-triazol-5(4H)-one core substituted with a 1-methyl group, a phenyl group at position 4, and a piperidin-3-yl moiety at position 2. The piperidine ring is further modified by a sulfonyl group bearing a 2,6-difluorophenyl substituent. The fluorine atoms on the phenyl ring may improve lipophilicity and bioavailability via enhanced membrane permeability . Structural determination of such compounds often relies on crystallographic tools like SHELX and ORTEP for refinement and visualization .
特性
IUPAC Name |
5-[1-(2,6-difluorophenyl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O3S/c1-24-20(27)26(15-8-3-2-4-9-15)19(23-24)14-7-6-12-25(13-14)30(28,29)18-16(21)10-5-11-17(18)22/h2-5,8-11,14H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMAXPFBHMCOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(1-((2,6-difluorophenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is an organic molecule with potential therapeutic applications. Its complex structure incorporates a piperidine moiety, a sulfonyl group, and a triazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.41 g/mol. The structure features:
- Piperidine ring : Known for its role in various pharmacological activities.
- Difluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Triazole ring : Often associated with antifungal and anticancer properties.
The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The presence of the triazole moiety suggests potential activity against various pathogens and possibly in cancer treatment due to its ability to stabilize microtubules.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various fungal strains, suggesting that this compound may have comparable effects.
Anticancer Properties
The compound's structural similarity to known anticancer agents raises interest in its potential efficacy against cancer cells. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through microtubule stabilization mechanisms.
Case Studies
-
Microtubule Stabilization :
A study evaluated the structure-activity relationship (SAR) of triazole derivatives in microtubule-targeting assays. The results demonstrated that modifications in the phenyl substituents significantly affected the compounds' ability to stabilize microtubules and induce apoptosis in cancer cells . -
Inhibition of Enzymatic Activity :
Another study focused on the inhibition of specific enzymes linked to tumor progression. The compound exhibited competitive inhibition against these enzymes, indicating its potential as a therapeutic agent in cancer treatment .
Data Table: Biological Activity Comparison
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Triazolone Derivatives
- Compound f/g () :
- Core: 1,2,4-triazol-3-one with a piperazine linker and dioxolane group.
- Substituents: Dichlorophenyl and triazolylmethyl groups.
- Key Differences: The absence of a sulfonyl group and the presence of a dioxolane linker may reduce metabolic stability compared to the target compound. Dichlorophenyl substituents increase hydrophobicity but may limit solubility .
- 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (): Core: Triazole-thione (vs. triazolone). Substituents: Bromophenyl, trimethoxyphenyl, and difluorobenzyl groups. Trimethoxyphenyl enhances π-π stacking but may reduce solubility .
Piperidine-Linked Derivatives
- 5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Core: Triazolone with a piperidine-acetyl linker. Substituents: Fluorophenoxy group instead of sulfonyl. Fluorophenoxy may offer similar lipophilicity but weaker hydrogen-bond acceptor properties .
Pharmacological and Physicochemical Properties
Q & A
Q. Critical intermediates :
- 2,6-Difluorophenylsulfonyl-piperidine
- 3-Azido-piperidine intermediate (for click chemistry routes)
- 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
[Basic] Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at N1, sulfonyl linkage to piperidine) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., FAB-MS or ESI-MS) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using gradients of acetonitrile/water .
- X-ray crystallography : For unambiguous structural determination, especially if stereochemical ambiguities arise .
[Advanced] How can researchers address discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Dynamic HPLC-MS : Monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) to identify impurities .
- Crystallographic resolution : Use single-crystal X-ray diffraction to resolve conflicting NOE or coupling constant data .
Example : Inconsistent ¹H NMR signals for piperidine protons may arise from conformational flexibility; variable-temperature NMR can clarify dynamic effects .
[Advanced] What strategies optimize regioselectivity during triazole ring formation?
- Catalyst selection : Copper(I) iodide or CuSO₄/sodium ascorbate for CuAAC to favor 1,4-regioisomers .
- Solvent effects : Polar aprotic solvents (e.g., THF/water mixtures) enhance reaction efficiency and selectivity .
- Temperature control : Maintaining 50–60°C minimizes side reactions (e.g., over-alkylation) .
Table 1 : Comparison of Click Chemistry Conditions
| Condition | Yield (%) | Regioisomer Ratio (1,4:1,5) | Source |
|---|---|---|---|
| CuSO₄/NaAsc, THF/H₂O | 79 | 95:5 | |
| CuI, DMF | 68 | 85:15 |
[Advanced] How is the structure-activity relationship (SAR) studied for this compound’s biological targets?
- Functional group modulation :
- Replace the 2,6-difluorophenylsulfonyl group with other aryl sulfonamides to assess target affinity .
- Vary the N1-methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric effects .
- Biological assays :
- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cellular uptake studies using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
Key Finding : Fluorine atoms at the 2,6-positions enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
[Basic] What are the stability considerations for this compound under experimental storage?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazole and sulfonyl groups .
- Hydrolytic stability : Avoid aqueous buffers at pH > 8, as the sulfonamide bond may hydrolyze .
- Oxygen sensitivity : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the piperidine ring .
[Advanced] How can computational methods aid in predicting this compound’s pharmacokinetic properties?
- Molecular docking : Screen against target proteins (e.g., CYP450 enzymes) to predict metabolism .
- ADMET prediction : Use tools like SwissADME to estimate logP (∼3.2), solubility (∼25 µM), and CYP inhibition .
- MD simulations : Model membrane permeability using lipid bilayer systems (e.g., POPC membranes) .
[Advanced] What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .
- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 450 → 332) achieves sensitivity down to 1 ng/mL .
- Internal standards : Deuterated analogs (e.g., CD₃-labeled methyl group) improve quantification accuracy .
[Basic] What are the recommended safety protocols for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide intermediates .
- Waste disposal : Neutralize acidic/basic reaction waste before disposal in designated organic waste containers .
[Advanced] How do structural modifications influence this compound’s selectivity for kinase targets?
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position enhances kinase binding via hydrophobic interactions .
- Triazole N-methylation : Reduces off-target effects by preventing hydrogen bonding with non-kinase proteins .
- Sulfonyl group removal : Abolishes activity in kinase assays, confirming its role in target engagement .
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